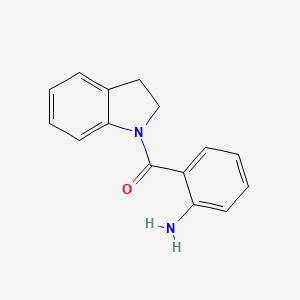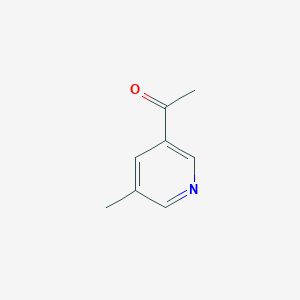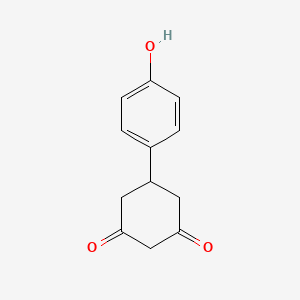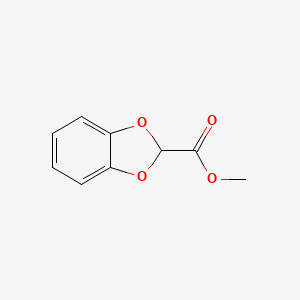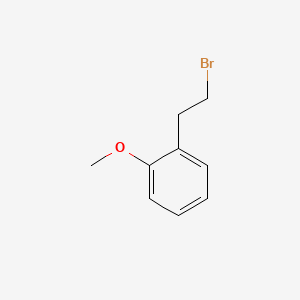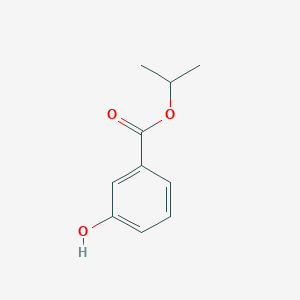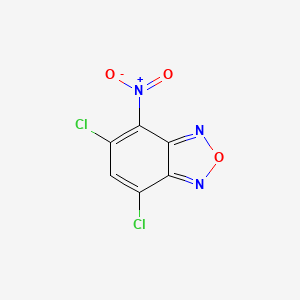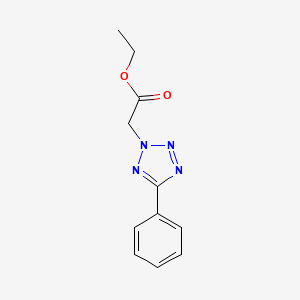
2-(5-苯基-2H-四唑-2-基)乙酸乙酯
描述
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms.
科学研究应用
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
作用机制
Target of Action
Similar compounds have been found to inhibit specific targets such as h-npp3
Mode of Action
Similar compounds have been found to act as substrate inhibitors . They are converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
Similar compounds have been found to play a role in inflammatory processes, mediating the migration of leukocytes from the blood to the inflamed tissue .
Result of Action
Similar compounds have been found to have significant cytotoxic effects .
生化分析
Biochemical Properties
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form hydrogen bonds with amino acid residues such as aspartic acid, phenylalanine, and glutamic acid . These interactions can alter the conformation and function of the enzymes, potentially leading to enzyme inhibition or activation. Additionally, ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate may interact with other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic effects on certain cell lines, with IC50 values indicating its potency . This compound may also affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate involves its binding interactions with biomolecules. It can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound may interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular metabolism, ultimately influencing cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is relatively stable under normal laboratory conditions . Long-term exposure to certain conditions may lead to its degradation, which can affect its efficacy and impact on cellular function.
Dosage Effects in Animal Models
The effects of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.
Metabolic Pathways
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate within cells and tissues are critical for its activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate can influence its efficacy and impact on cellular function.
Subcellular Localization
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of benzonitrile with sodium azide to form 5-phenyl-1H-tetrazole. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate can be compared with other tetrazole derivatives, such as:
Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(5-phenyl-2H-tetrazol-2-yl)acetic acid: The carboxylic acid derivative of the compound.
2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride: The acyl chloride derivative used in further synthetic transformations.
The uniqueness of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate lies in its specific ester functionality, which can influence its reactivity and applications in different chemical contexts .
属性
IUPAC Name |
ethyl 2-(5-phenyltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMSNEZPPNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342565 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21054-65-9 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)
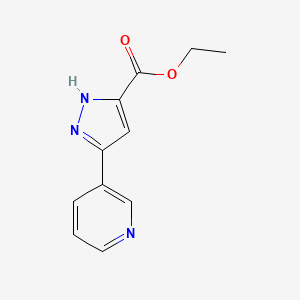
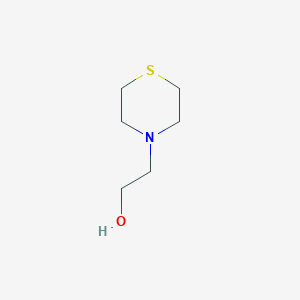
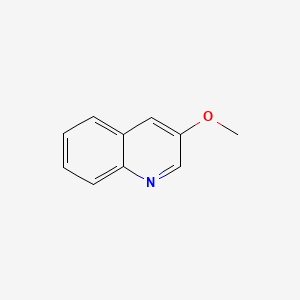
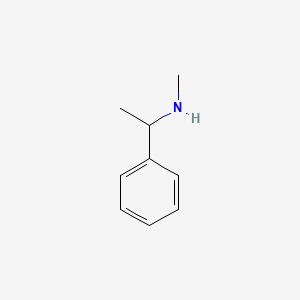
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
